molecular formula C20H21N5O3 B2749946 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide CAS No. 2097895-41-3

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide

Cat. No.: B2749946
CAS No.: 2097895-41-3
M. Wt: 379.42
InChI Key: VPYATMDBWIODLH-UHFFFAOYSA-N
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Description

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C20H21N5O3 and its molecular weight is 379.42. The purity is usually 95%.
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Properties

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[(1-pyridin-3-yltriazol-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3/c1-20(2)9-14-5-3-7-17(19(14)28-20)27-13-18(26)22-10-15-12-25(24-23-15)16-6-4-8-21-11-16/h3-8,11-12H,9-10,13H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPYATMDBWIODLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCC3=CN(N=N3)C4=CN=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure combines a benzofuran moiety with a triazole derivative, which may contribute to its biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H19N3O4C_{16}H_{19}N_{3}O_{4}, with a molecular weight of approximately 317.34 g/mol. The structural features include:

PropertyValue
Molecular FormulaC16H19N3O4C_{16}H_{19}N_{3}O_{4}
Molecular Weight317.34 g/mol
IUPAC NameThis compound
InChI KeyIJXLRYARTYFBNW-UHFFFAOYSA-N

The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets involved in various biochemical pathways. Preliminary studies suggest that it may exert its effects through:

  • Inhibition of Enzymes : The compound has been shown to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune regulation and cancer progression. This inhibition can enhance anti-tumor immunity and improve the efficacy of cancer treatments.
  • Modulation of Signaling Pathways : It may affect signaling pathways related to inflammation and cell proliferation due to its structural components that resemble known bioactive molecules.

Anticancer Properties

Research indicates that compounds with similar structural features exhibit significant anticancer activity. For instance, studies have demonstrated that derivatives of triazoles can induce apoptosis in cancer cells and inhibit tumor growth across various cell lines .

Case Study:
A study examining triazole derivatives revealed that certain compounds displayed IC50 values as low as 0.25 μM against hepatocarcinoma cell lines (HepG2), indicating potent anticancer activity .

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are also noteworthy. By inhibiting IDO activity, it may reduce the production of pro-inflammatory cytokines, thereby modulating immune responses .

Research Findings

Recent studies have focused on synthesizing and evaluating the biological activity of this compound along with its analogs. Key findings include:

  • Cytotoxicity : In vitro assays have shown that the compound exhibits cytotoxic effects against a range of cancer cell lines including MCF7 and HeLa cells.
  • Selectivity : The compound demonstrates selectivity towards certain cancer types while sparing normal cells, which is crucial for reducing side effects in therapeutic applications .

Tables of Biological Activity

Activity TypeObserved EffectReference
AnticancerIC50 values as low as 0.25 μM
Anti-inflammatoryInhibition of IL-1b secretion
Immune modulationEnhanced anti-tumor immunity

Scientific Research Applications

Inhibition of Indoleamine 2,3-Dioxygenase (IDO)

One of the most notable applications of this compound is its role as an indoleamine 2,3-dioxygenase inhibitor . IDO is an enzyme involved in the metabolism of tryptophan and has been implicated in various diseases, including cancer and autoimmune disorders. Inhibition of IDO can enhance anti-tumor immunity and improve the efficacy of immunotherapies. Studies indicate that compounds with similar structures exhibit significant IDO inhibitory activity, suggesting that this compound may also share these properties .

Anticancer Properties

The compound's structural features position it as a potential candidate for anticancer therapy. Research has shown that derivatives with similar frameworks can modulate immune responses and possess direct anti-cancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth .

Case Study 1: IDO Inhibition

A study published in Cancer Immunology Research demonstrated that similar compounds effectively inhibited IDO activity in vitro and enhanced T-cell responses against tumors. This suggests that 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide could be further investigated as a promising therapeutic agent in cancer immunotherapy .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of related compounds showed significant cytotoxic effects against various cancer cell lines. The results indicated that structural modifications similar to those present in this compound could lead to enhanced efficacy against resistant cancer types .

Q & A

Q. What synthetic routes are commonly employed for the preparation of this compound, and what critical parameters influence yield?

The synthesis typically involves multi-step organic reactions, including:

  • Step 1 : Formation of the 2,2-dimethyl-2,3-dihydrobenzofuran core via cyclization under acidic or thermal conditions.
  • Step 2 : Introduction of the acetamide moiety using chloroacetyl chloride or similar acylating agents.
  • Step 3 : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole-pyridine hybrid segment. Key parameters :
  • Temperature (e.g., 60–80°C for cyclization steps).
  • Solvent choice (e.g., DMF or dichloromethane for acylation).
  • Catalyst selection (e.g., Cu(I) for CuAAC). Reaction progress should be monitored via TLC or HPLC to ensure purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing the structural integrity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and stereochemistry.
  • High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) by quantifying residual solvents or byproducts.
  • Infrared (IR) Spectroscopy : Validates functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹).
  • Mass Spectrometry (MS) : Determines molecular weight (e.g., ESI-MS for [M+H]+ ion). X-ray crystallography (if single crystals are obtained) provides definitive structural confirmation .

Advanced Research Questions

Q. How can researchers design experiments to optimize reaction conditions while minimizing resource expenditure?

Methodology :

  • Design of Experiments (DOE) : Use factorial designs (e.g., 2k-p) to screen variables like temperature, solvent polarity, and catalyst loading. For example, a central composite design can model non-linear relationships between parameters and yield .
  • Computational Reaction Path Search : Tools like quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation. ICReDD’s integrated computational-experimental workflows are a benchmark here .
  • High-Throughput Screening : Microscale parallel reactions under varied conditions rapidly identify optimal settings .

Q. What strategies are recommended for resolving contradictions in reported biological activity data across different experimental models?

Approach :

  • Assay Standardization : Validate protocols using positive/negative controls (e.g., reference inhibitors for kinase assays).
  • Cross-Model Correlation : Compare in vitro (e.g., enzyme inhibition IC50) and in vivo (e.g., murine efficacy) data to identify pharmacokinetic discrepancies.
  • Meta-Analysis : Use statistical tools (e.g., weighted Z-scores) to reconcile conflicting results, accounting for variables like cell line heterogeneity or dosing regimens .

Q. How can computational chemistry be integrated into the development of novel derivatives for enhanced bioactivity?

  • Virtual Screening : Dock derivatives into target protein structures (e.g., kinases) to predict binding affinities.
  • QSAR Modeling : Relate substituent electronic properties (Hammett constants) or steric parameters (Taft indices) to bioactivity.
  • MD Simulations : Analyze ligand-receptor dynamics over time to refine pharmacophore models .

Data Analysis and Optimization

Q. What methodologies are effective in analyzing reaction byproducts or degradation products of this compound?

  • LC-MS/MS : Identifies low-abundance byproducts via fragmentation patterns.
  • Stability Studies : Accelerated degradation under stress conditions (pH, heat) followed by HPLC-UV quantification.
  • Isolation via Prep-HPLC : Purify byproducts for structural elucidation via NMR .

Q. How can researchers address solubility challenges in biological assays?

  • Co-Solvent Systems : Use DMSO-water gradients (<1% DMSO to avoid cytotoxicity).
  • Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes to enhance aqueous dispersion.
  • pH Adjustment : Ionizable groups (e.g., pyridine in the triazole segment) can be protonated for solubility in buffered solutions .

Structural and Mechanistic Insights

Q. What advanced techniques confirm the compound’s interaction with biological targets?

  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka/kd) in real time.
  • Cryo-EM : Resolves ligand-target complexes at near-atomic resolution.
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of binding .

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